3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one

Lipophilicity Drug Design ADME

3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one (CAS 129414-77-3) is a synthetic, halogenated derivative within the 4H-chromen-4-one (isoflavonoid) class. It features a 4-bromophenyl substituent at the 3-position, combined with 6-ethyl and 7-methoxy groups on the chromenone core, distinguishing it from simpler flavone and isoflavone analogs.

Molecular Formula C18H15BrO3
Molecular Weight 359.2 g/mol
CAS No. 129414-77-3
Cat. No. B3230188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one
CAS129414-77-3
Molecular FormulaC18H15BrO3
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrO3/c1-3-11-8-14-17(9-16(11)21-2)22-10-15(18(14)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
InChIKeyXKANEMGKQYTWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one (CAS 129414-77-3): A Distinctive Halogenated Isoflavonoid Scaffold for Targeted Library Design


3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one (CAS 129414-77-3) is a synthetic, halogenated derivative within the 4H-chromen-4-one (isoflavonoid) class . It features a 4-bromophenyl substituent at the 3-position, combined with 6-ethyl and 7-methoxy groups on the chromenone core, distinguishing it from simpler flavone and isoflavone analogs. This compound is cataloged within research screening libraries, such as InterBioScreen, indicating its relevance for early-stage drug discovery and biological target screening [1]. Its specific substitution pattern is designed to modulate electronic character, lipophilicity, and potential halogen-bonding interactions, making it a valuable tool compound for probing structure-activity relationships (SAR) where these properties are critical differentiators.

Why 3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one Cannot Be Interchanged with Generic Chromen-4-one Analogs


Generic substitution within the 4H-chromen-4-one class is not scientifically valid due to the profound impact of the 3-aryl substituent and A-ring modifications on biological target engagement. The 4-bromophenyl group on CAS 129414-77-3 is not a passive structural feature; it introduces a heavy halogen capable of forming stabilizing halogen bonds with target proteins and significantly increases electron-withdrawing character compared to unsubstituted phenyl or 4-methoxy analogs, directly influencing π-stacking and dipole-dipole interactions [1]. Concurrently, the 6-ethyl group adds a critical lipophilic contact not present in many close analogs like 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one (CAS 105258-03-5), potentially altering metabolic stability and target binding kinetics . Interchanging these compounds would invalidate SAR studies reliant on the precise interplay of these substituents for potency, selectivity, or pharmacokinetic profile.

Quantitative Differentiation Guide: 3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Halogenated and Smaller Analogs Drives Membrane Permeability

The target compound exhibits significantly higher calculated lipophilicity than its non-halogenated parent and des-ethyl analog, a key determinant for passive membrane permeability. Its cLogP is estimated to be higher than that of 6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one and substantially greater than 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one, due to the additive contributions of the bromine atom and the 6-ethyl substituent. Increased lipophilicity, within an optimal range, is often correlated with improved cellular uptake in cell-based assays [1].

Lipophilicity Drug Design ADME

Unique Potential for Halogen Bonding vs. Non-Halogenated Chromen-4-one Analogs

The 4-bromophenyl substituent introduces a σ-hole on the bromine atom, enabling the formation of stabilizing halogen bonds with Lewis bases (e.g., backbone carbonyls) in protein binding pockets. This specific, directional interaction is absent in the 3-phenyl analog (6-ethyl-7-methoxy-3-phenyl-4H-chromen-4-one). Halogen bonding by aryl bromides can contribute up to 1-3 kcal/mol to the free energy of binding, representing a significant affinity gain not achievable with a hydrogen atom or a similarly positioned methyl/methoxy group [1].

Halogen Bonding Medicinal Chemistry Molecular Recognition

Differentiated Electron-Withdrawing Character vs. Electron-Donating 4-Methoxy Analog

The 4-bromophenyl group is electron-withdrawing (σp ~0.23), in contrast to the electron-donating 4-methoxyphenyl group (σp ~-0.27) found in a direct analog, 6-ethyl-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one [1]. This reversal in electronic character alters the electron density of the chromenone ring system, which can influence the compound's redox potential, metabolic susceptibility, and the strength of π-π stacking interactions with aromatic residues in proteins, including those in kinase ATP-binding pockets [2].

Electronic Effects Reactivity SAR

Optimal Research and Screening Applications for 3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one


Probing Halogen-Bonding Hotspots in Kinase and Nuclear Receptor Targets

Utilize this compound as a specific probe in structure-based drug design campaigns against targets where halogen bonding is a hypothesized driver of affinity and selectivity. Its 4-bromophenyl group provides a strong σ-hole donor to map interactions with backbone carbonyls or other Lewis bases in ATP-binding pockets (e.g., CDKs, tyrosine kinases) or ligand-binding domains of nuclear receptors. This capability is directly supported by the compound's unique electronic character compared to non-halogenated analogs [1].

SAR Expansion for Optimizing Lipophilic Efficiency (LipE)

Employ CAS 129414-77-3 in a matrix of isoflavonoid analogs to systematically explore the impact of combined lipophilic substituents (Br, ethyl) on cellular potency and ADME properties. The differentiated cLogP, as established by its structural comparison to analogs, makes it a critical component in a LipE optimization study, helping medicinal chemists find the optimal balance between potency enhancement through lipophilicity and the associated risks of poor solubility or high metabolic clearance [1].

Screening Library Component for Apoptosis Induction Phenotypic Assays

Include this compound as part of a diverse 4H-chromene-based screening library in cell- and caspase-based high-throughput phenotypic screens for apoptosis induction. The 4-aryl-4H-chromene scaffold is a known privileged structure for this activity, and the unique bromophenyl and 6-ethyl substitution pattern of this compound contributes to the library's molecular diversity, increasing the probability of identifying a novel hit with a distinct molecular mechanism of action [1].

Quote Request

Request a Quote for 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.